1-Bromo-2-(pent-4-en-1-yl)benzene

Übersicht

Beschreibung

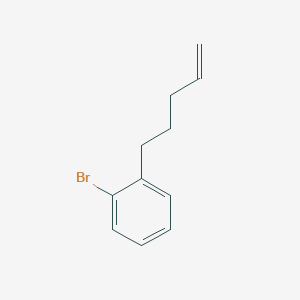

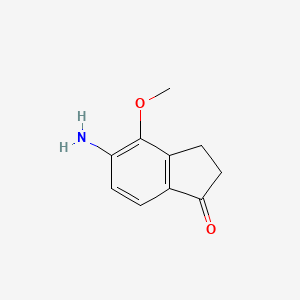

1-Bromo-2-(pent-4-en-1-yl)benzene is a chemical compound with the molecular formula C11H13Br . It has a molecular weight of 225.13 . The compound is liquid in physical form .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom and a pent-4-en-1-yl group attached to it . The InChI code for the compound is 1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 259.3±9.0 °C and a predicted density of 1.229±0.06 g/cm3 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), sharing the benzene core with 1-Bromo-2-(pent-4-en-1-yl)benzene, demonstrate significant importance across various scientific disciplines. Their simple structure, combined with detailed understanding of supramolecular self-assembly behavior, makes BTAs versatile building blocks for nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature, underscore their potential in designing advanced materials and devices (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Chemical Intermediates

Research on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound utilized in the manufacture of non-steroidal anti-inflammatory and analgesic materials, reflects the importance of brominated benzene derivatives in pharmaceutical synthesis. This highlights the potential of this compound as a precursor or intermediate in synthesizing complex organic molecules (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Health Considerations

The study of novel brominated flame retardants, including their occurrence and impact on health and environment, underscores the significance of monitoring and understanding brominated compounds' behavior. While this compound is not directly mentioned, insights into brominated compounds' ecological and health impacts are crucial for responsible use and management of such chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

Antimicrobial Applications

The study on p-Cymene, a monoterpene with a benzene core, showcases the antimicrobial potential of benzene derivatives. It demonstrates the broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, of compounds with benzene structures. This suggests that this compound and similar compounds might possess or contribute to significant biological properties (Marchese et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

As a brominated benzene derivative, it may interact with various biological targets depending on its specific structure and the presence of the pent-4-en-1-yl group .

Mode of Action

Brominated benzene derivatives are known to undergo reactions such as electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Brominated benzene derivatives can participate in free radical reactions . For instance, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical. This radical can then remove a hydrogen atom to form succinimide .

Pharmacokinetics

Its predicted boiling point is 2593±90 °C, and its predicted density is 1229±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The bromination of benzene derivatives can result in the formation of new compounds with potentially different biological activities .

Eigenschaften

IUPAC Name |

1-bromo-2-pent-4-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,5-6,8-9H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULQQCDDNIHZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-7-tert-butyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3213400.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-methanesulfonylbenzamide](/img/structure/B3213418.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-bis(propan-2-yl)benzamide](/img/structure/B3213424.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine](/img/structure/B3213461.png)